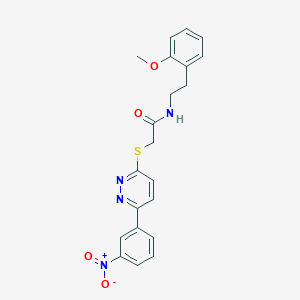
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one is a useful research compound. Its molecular formula is C15H19BO4 and its molecular weight is 274.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
In a study by Qing-mei Wu et al. (2021), the synthesis and structural characterization of compounds related to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one were explored. The compounds were synthesized and their structures characterized by spectroscopy and X-ray diffraction. Density Functional Theory (DFT) calculations were also performed for comparative analysis of spectroscopic data and molecular structures, indicating the utility of these compounds in advanced chemical research and analysis (Wu et al., 2021).
Development of New Materials
In the field of materials science, a study by S. Beaupré et al. (2006) reported the use of a compound similar to this compound in the development of new electrochromic polymers. These polymers were synthesized using Suzuki−Miyaura cross-coupling reactions, demonstrating potential applications in advanced materials, particularly in the creation of electrochromic devices (Beaupré et al., 2006).
Antimicrobial and Enzyme Assay Studies
A study by S. Tiwari et al. (2018) explored the synthesis of chromone-pyrimidine coupled derivatives and evaluated their antimicrobial activity. The research highlighted the potential of these compounds in the development of new antimicrobial agents, indicating the broad applicability of chroman derivatives in medical and pharmaceutical research (Tiwari et al., 2018).
Catalytic Applications
The utility of related compounds in catalysis was demonstrated in a study by T. Maki et al. (2006), where they were used as effective catalysts for amide condensation. This research illustrates the role of such compounds in facilitating complex chemical reactions, thus contributing to the advancement of synthetic chemistry (Maki et al., 2006).
Charge Storage in Redox Polymer Layers
A study by K. Oyaizu et al. (2008) highlighted the use of redox polymer layers containing groups similar to this compound for high-density charge storage. This research points to the application of these compounds in developing advanced materials for energy storage (Oyaizu et al., 2008).
Mecanismo De Acción
Target of Action
Boronic esters, such as this compound, are generally used in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one interacts with its targets through a process known as transmetalation . This process involves the transfer of an organic group from boron to a transition metal, such as palladium . The compound’s boronic ester group is particularly suited for this process due to its stability .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to carbon-carbon bond formation . The compound’s interaction with its targets can lead to the formation of new carbon-carbon bonds, a key step in many organic synthesis reactions .
Pharmacokinetics
Boronic esters, such as this compound, are generally considered to have good stability and reactivity, which can influence their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to the formation of new carbon-carbon bonds . This can lead to the synthesis of new organic compounds, which can have various effects depending on the specific compounds produced .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of other reagents, the pH of the environment, and the temperature . Boronic esters, such as this compound, are generally considered to have good stability under a variety of conditions .
Propiedades
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)11-6-7-12-10(9-11)5-8-13(17)18-12/h6-7,9H,5,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTGWPZRWOIMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)OC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)[2-(trifluoromethyl)phenyl]methanol](/img/structure/B2685863.png)
![7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2685864.png)
![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2685867.png)
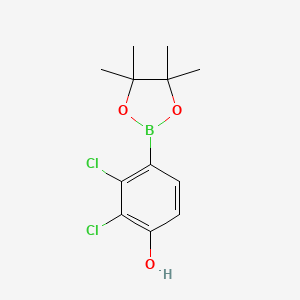
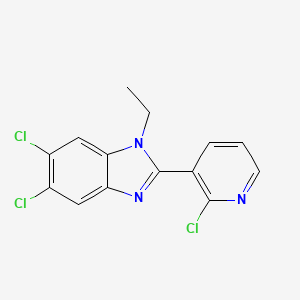
![11-(4-Butoxyphenyl)-5-{[(3-chlorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2685873.png)
![6-(2-Methoxyphenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2685874.png)
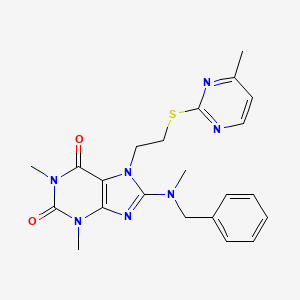
![(Z)-ethyl 1-isopropyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2685879.png)
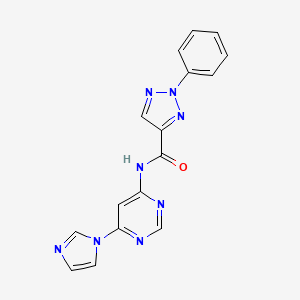
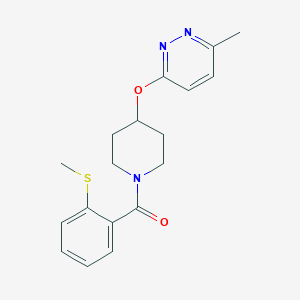
![[2-(1H-Indol-3-yl)-ethyl]-(3,4,5-trimethoxy-benzyl)-amine](/img/structure/B2685883.png)

